methyl 2-(3,9-dimethyl-6,8-dioxo-7-pentyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate
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Description
Methyl 2-(3,9-dimethyl-6,8-dioxo-7-pentyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate is a useful research compound. Its molecular formula is C17H24N6O4 and its molecular weight is 376.417. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Synthesis Methods : The compound has been synthesized using various methods. For example, Ueda et al. (1988) described the synthesis of [1,2,4]Triazino[3,2-f]purines and [1,2,4]triazepino[3,2-f]purine by reacting 7,8-diamino-1,3-dimethylxanthine with diketones in acetic acid in the presence of boric acid or polyphosphoric acid (Ueda, Adachi, Nagai, Sakakibara, & Murata, 1988).
Molecular Structures : The crystal structures of similar compounds, such as 2,4,6-tris(4-fluorophenoxy)-1,3,5-triazine, have been studied, revealing details about hydrogen bonds and the formation of dimeric Piedfort Units and two-dimensional networks. This research is important for understanding the structural characteristics of such compounds (Boese et al., 2002).
Biological and Chemical Properties
Biological Activities : Compounds like methyl 2-(3,9-dimethyl-6,8-dioxo-7-pentyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate have been studied for their biological activities. For instance, Ueda et al. (1987) synthesized novel heterocycles including [1,2,4] triazino [3, 2-f] purines and examined their antitumor activity and vascular relaxing effects (Ueda, Adachi, Sakakibara, Asano, & Nakagami, 1987).
Reactivity and Synthesis Applications : These compounds are often used as intermediates or reagents in the synthesis of various heterocyclic systems, demonstrating their utility in chemical synthesis and the exploration of novel compounds with potential biological activities. For example, the synthesis and characterization of allylic derivatives of similar triazines have been reported, which is significant for understanding their chemical properties and potential applications (Hwang, Jane, Lai, Tu, & Lee, 2006).
Properties
IUPAC Name |
methyl 2-(3,9-dimethyl-6,8-dioxo-7-pentyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O4/c1-5-6-7-8-21-15(25)13-14(20(3)17(21)26)18-16-22(13)9-11(2)19-23(16)10-12(24)27-4/h5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVKITUIRBYVCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(N=C3N2CC(=NN3CC(=O)OC)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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